molecular formula C11H11ClO2 B2484252 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one CAS No. 1564967-53-8

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one

Cat. No.: B2484252
CAS No.: 1564967-53-8
M. Wt: 210.66
InChI Key: NFHFVEYXZQFLCJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position of the benzofuran ring and a propanone group at the 1-position.

Mechanism of Action

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they may interact with their targets in a way that modulates these targets’ functions . The specific interactions and resulting changes would depend on the particular target and the context within the cell.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication, among others.

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Benzofuran derivatives have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may have a range of potential impacts at the molecular and cellular levels.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This reaction typically involves the use of a dehydrating agent to facilitate the formation of the benzofuran ring . Another approach includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without the chlorine and propanone groups.

    1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one: Similar structure but lacks the chlorine atom.

    5-Chloro-2,3-dihydro-1-benzofuran: Lacks the propanone group.

Uniqueness

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one is unique due to the presence of both the chlorine atom and the propanone group, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-10(13)9-6-8(12)5-7-3-4-14-11(7)9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHFVEYXZQFLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC2=C1OCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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